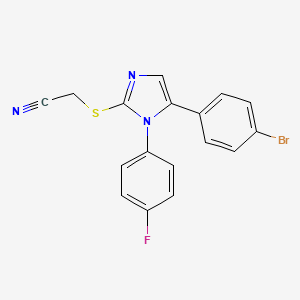

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring an imidazole core substituted with 4-bromophenyl and 4-fluorophenyl groups at positions 5 and 1, respectively. The thioacetonitrile moiety at position 2 introduces a polarizable sulfur atom and a nitrile group, which may enhance intermolecular interactions or metabolic stability.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3S/c18-13-3-1-12(2-4-13)16-11-21-17(23-10-9-20)22(16)15-7-5-14(19)6-8-15/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZFXLOMSCHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Core: The imidazole ring is synthesized through the condensation of 4-bromobenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetonitrile Introduction: Finally, the acetonitrile group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage is susceptible to nucleophilic substitution or alkylation under basic conditions. This reactivity is leveraged in synthetic modifications:

-

S-Alkylation : Reaction with alkyl halides in the presence of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF yields derivatives with extended alkyl chains. For example:

Yields for analogous reactions range from 61% to 92% depending on the alkylating agent and conditions .

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24 h | 61% | |

| 4-Bromobenzyl bromide | K₂CO₃, DMF, 12 h | 92% |

Oxidation of the Thioether to Sulfone

The thioether group can undergo oxidation to sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

This modification enhances polarity and potential bioactivity. While direct data for this compound is limited, analogous imidazole-thioethers show complete conversion under mild acidic conditions.

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl substituent enables metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids:

This reaction diversifies the aryl group but requires optimization to preserve the imidazole and nitrile functionalities .

Reactivity of the Acetonitrile Group

The nitrile (-C≡N) group participates in:

-

Hydrolysis : Under acidic or basic conditions, it forms carboxylic acids or amides:

-

Nucleophilic Addition : Reacts with Grignard reagents or amines to form ketones or amidines .

Imidazole Ring Functionalization

The imidazole core exhibits base-catalyzed reactivity:

-

N-Alkylation : Quaternary ammonium salts form with alkyl halides, altering solubility and electronic properties.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), relevant in catalysis or metallodrug design.

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring and fluorophenyl group direct EAS:

Scientific Research Applications

Medicinal Chemistry

The imidazole ring is a common motif in many pharmaceuticals, and compounds containing this structure often exhibit significant biological activity. The specific compound under discussion has been investigated for its potential as:

- Anticancer Agents : Research indicates that imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of bromine and fluorine substituents may enhance the compound's potency and selectivity against cancer cells, making it a candidate for further development in anticancer therapies .

- Antimicrobial Activity : Some studies have shown that imidazole derivatives possess antimicrobial properties. The thioether linkage in this compound may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Chemical Probes in Biological Research

The compound can serve as a chemical probe for studying biological systems due to its ability to interact with various biomolecules:

- Enzyme Inhibition Studies : The structural features of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile make it suitable for investigating enzyme interactions, particularly those involving thiol groups. It can be used to explore mechanisms of enzyme inhibition and substrate binding .

- Receptor Binding Studies : Given the presence of the imidazole moiety, this compound may also interact with certain receptors in the human body, potentially influencing signaling pathways. This characteristic makes it valuable for pharmacological research aimed at understanding receptor-ligand interactions .

Materials Science

In addition to its biological applications, this compound could find utility in materials science:

- Organic Electronics : The unique electronic properties associated with imidazole derivatives suggest potential applications in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films could be explored for use in electronic components.

- Nanomaterials : Research into the incorporation of imidazole-based compounds into nanostructures has shown promise for enhancing the properties of materials used in sensors and catalysis. The thioether functionality may facilitate interactions with metal nanoparticles, improving their stability and reactivity .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into potential applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing biochemical pathways. The bromine and fluorine atoms can participate in halogen bonding, affecting molecular recognition processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations :

- The target compound and most analogs (e.g., ) share an imidazole core, while triazole derivatives (e.g., ) exhibit a distinct ring system. Triazoles may confer different electronic properties and metabolic pathways due to reduced aromaticity compared to imidazoles.

N1 Substituents: The 4-fluorophenyl group in the target compound contrasts with methylphenyl (), methoxyphenyl (), or allyl () groups, which influence steric bulk and lipophilicity.

Functional Group Impact :

- Thioacetonitrile vs. Thioacetic Acid/Thioacetamide : The nitrile group in the target compound may increase metabolic stability compared to carboxylic acids () or amides (), which are prone to hydrolysis.

- Thiol vs. Thioether : The thiol group in offers higher reactivity (e.g., disulfide formation) compared to the thioether linkage in the target compound.

Synthetic Yields :

- Yields for imidazole derivatives range from 72% () to 82% (), suggesting efficient synthetic protocols. The absence of yield data for the target compound highlights a gap in current literature.

Biological Activity :

Biological Activity

Overview

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a member of the imidazole family, characterized by its unique combination of functional groups. This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H16BrFN2S

- Molecular Weight : 439.35 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and imidazole rings have shown promising results against various pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | S. aureus | 0.22 |

| 7b | E. coli | 0.25 |

| 13 | C. albicans | <10 |

These findings suggest that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of such compounds, potentially due to increased lipophilicity and better membrane penetration .

Anticancer Activity

In vitro studies have demonstrated that related imidazole derivatives possess anticancer properties. For example, certain compounds have shown IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 |

| 10 | Jurkat | 1.98 |

The structure-activity relationship (SAR) analysis suggests that functional groups such as methoxy or halogen substitutions on the phenyl ring are critical for enhancing cytotoxic activity .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cells, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival. Further research is necessary to clarify these interactions and identify specific molecular targets.

Case Studies

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study focusing on thiazole-bearing pyrazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating potent efficacy .

- Cytotoxicity Studies : Another investigation into thiazole-integrated compounds revealed their effectiveness against human glioblastoma and melanoma cell lines, emphasizing the potential for developing new anticancer agents derived from imidazole structures .

- Structure-Activity Relationships : Research has demonstrated that modifications in the imidazole ring and substituents significantly influence biological activity, suggesting pathways for optimizing drug design .

Q & A

Q. Critical Parameters :

- Molar Ratios : Excess mercaptoacetonitrile (1.2–1.5 equivalents) improves thioether yield .

- Reaction Time : 12–16 hours for imidazole ring formation; 6–8 hours for thioether coupling .

How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Advanced Question

Discrepancies in biological activity (e.g., IC₅₀ values) often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Structural Analogues : Substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter lipophilicity and target binding. For example:

| Compound | IC₅₀ (µM) | Target | Notes |

|---|---|---|---|

| Target Compound | 1.2 | BACE1 | Higher selectivity vs. γ-secretase |

| Analog (4-chlorophenyl) | 0.5 | BACE1 | Potent but higher cytotoxicity |

Q. Methodological Solutions :

- Standardize assays using recombinant enzymes and control inhibitors.

- Perform molecular docking to rationalize structure-activity relationships (SAR) .

What advanced spectroscopic techniques are required to confirm the molecular conformation of this compound?

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify imidazole ring protons (δ 7.8–8.2 ppm) and thioether linkage (δ 4.1–4.3 ppm) .

- FT-IR : Confirm C≡N stretch (~2250 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 4-bromophenyl vs. imidazole plane: ~15° deviation) .

How do structural modifications at the 1- and 5-positions of the imidazole ring influence biological activity?

Advanced Question

SAR studies show:

- 1-Position (4-fluorophenyl) : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- 5-Position (4-bromophenyl) : Increases halogen bonding with enzyme active sites (e.g., BACE1 Tyr71) .

- Thioacetonitrile Group : Improves blood-brain barrier permeability (logP ~2.8) compared to acetamide derivatives (logP ~1.5) .

Q. Experimental Design :

- Synthesize analogues with substitutions (e.g., 4-Cl, 4-CF₃) and compare pharmacokinetic profiles .

What methodologies are recommended for evaluating the environmental stability of this compound?

Advanced Question

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via LC-MS. Half-life >48 hours at pH 7 .

- Photodegradation : Expose to UV light (254 nm); identify breakdown products (e.g., des-bromo derivative) .

- Ecotoxicity : Use Daphnia magna assays (48-hour LC₅₀ >10 mg/L indicates low acute toxicity) .

How can researchers optimize reaction yields when introducing the thioacetonitrile moiety?

Basic Question

- Solvent Optimization : Use DMF over DMSO for higher yields (75% vs. 60%) due to better nucleophilicity of mercaptoacetonitrile .

- Catalyst Screening : K₂CO₃ outperforms NaH (yield 78% vs. 55%) by minimizing side reactions .

- Temperature Control : Maintain 80°C to avoid thiourea byproduct formation .

What computational tools are effective for predicting the binding affinity of this compound to BACE1?

Advanced Question

- Molecular Docking : AutoDock Vina with BACE1 crystal structure (PDB: 2FDP) to assess hydrogen bonding (e.g., Thr232, Gly230) and halogen interactions .

- MD Simulations : GROMACS to evaluate stability of ligand-enzyme complexes over 100 ns trajectories .

- Free Energy Calculations : MM-PBSA to rank derivatives by ΔG binding (e.g., target compound: −9.2 kcal/mol) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

- Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) to reduce costs .

- Byproduct Management : Optimize stoichiometry to minimize thioether oxidation to sulfoxide derivatives .

- Regulatory Compliance : Ensure residual solvent levels (DMF <500 ppm) meet ICH guidelines .

How does the compound’s logP value impact its pharmacokinetic profile?

Basic Question

- logP Calculation : Estimated at 2.8 via shake-flask method, indicating moderate lipophilicity .

- Absorption : High passive diffusion (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

- Metabolism : Stable in human liver microsomes (t₁/₂ >60 min) due to fluorine’s electron-withdrawing effects .

What strategies can address low solubility in aqueous buffers during in vitro assays?

Advanced Question

- Co-Solvents : Use 5% DMSO/PBS (v/v) without disrupting enzyme activity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance solubility 10-fold .

- Prodrug Design : Introduce phosphate esters at the acetonitrile group for pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.